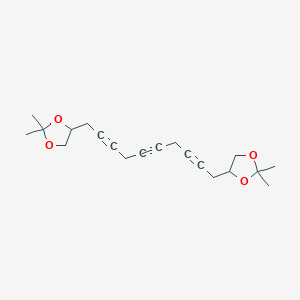![molecular formula C13H21NO4 B14302767 3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) CAS No. 114607-52-2](/img/structure/B14302767.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is an organic compound with a complex structure that includes a 4-methylphenyl group and two propane-1,2-diol groups connected by an azanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) typically involves the reaction of 4-methylphenylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which is then opened by a nucleophilic attack from a second molecule of 4-methylphenylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[(4-Chlorophenyl)azanediyl]di(propane-1,2-diol): Similar structure but with a chlorine substituent on the aromatic ring.
3,3’-[(4-Nitrophenyl)azanediyl]di(propane-1,2-diol): Contains a nitro group instead of a methyl group on the aromatic ring.
3,3’-[(4-Methoxyphenyl)azanediyl]di(propane-1,2-diol): Features a methoxy group on the aromatic ring.
Uniqueness
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it valuable for various applications.
Propiedades
| 114607-52-2 | |
Fórmula molecular |
C13H21NO4 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3-[N-(2,3-dihydroxypropyl)-4-methylanilino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-10-2-4-11(5-3-10)14(6-12(17)8-15)7-13(18)9-16/h2-5,12-13,15-18H,6-9H2,1H3 |
Clave InChI |
PFYLLOLAEGILCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(CO)O)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/no-structure.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)



![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
